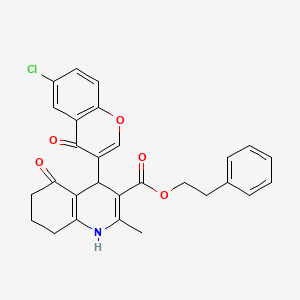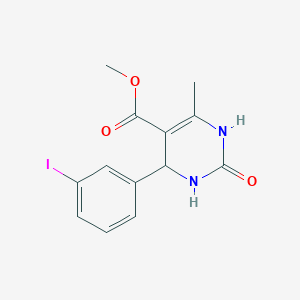![molecular formula C19H18N2O4 B5219154 N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5219154.png)
N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. DPA is a member of the isoxazole family of compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of DPA is not fully understood. However, studies have shown that DPA can inhibit the activity of various enzymes involved in cancer cell growth and neurodegeneration. DPA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. Studies have shown that DPA can induce cell cycle arrest and apoptosis in cancer cells. DPA has also been shown to reduce oxidative stress and inflammation in neuronal cells. Additionally, DPA has been shown to increase glucose uptake and improve insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
One of the significant advantages of using DPA in lab experiments is its high purity and stability. DPA is also readily available and can be easily synthesized in the lab. However, one of the limitations of using DPA is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for DPA research. One of the potential future applications of DPA is in the treatment of diabetes. Studies have shown that DPA can improve glucose uptake and insulin sensitivity in diabetic mice, making it a promising candidate for diabetes treatment.
Another potential future direction for DPA research is in the treatment of inflammatory diseases. Studies have shown that DPA can reduce inflammation in neuronal cells, making it a potential candidate for treating inflammatory diseases such as arthritis.
Conclusion:
In conclusion, DPA is a promising compound that has shown potential in various scientific research applications. The synthesis of DPA is straightforward, and the compound is readily available. DPA has shown potential in treating cancer, neurodegenerative diseases, and diabetes. However, further research is needed to fully understand the mechanism of action of DPA and its potential applications.
合成方法
The synthesis of DPA involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then treated with acetic anhydride to yield DPA. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学研究应用
DPA has shown potential in various scientific research applications. One of the significant applications of DPA is in the field of cancer research. Studies have shown that DPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DPA has also been shown to reduce the migration and invasion of cancer cells, making it a promising candidate for cancer treatment.
DPA has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that DPA can protect neurons from oxidative stress and reduce inflammation, which are the main causes of neurodegeneration.
属性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-3-phenyl-1,2-oxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)20-19-17(14-9-10-15(23-2)16(11-14)24-3)18(21-25-19)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSYVJDGMTMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5219097.png)
![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)
![5-acetyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5219133.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)
![N-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B5219139.png)
![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)
![1-(3-chlorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5219161.png)


![4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)